3-Cyclopropoxy-2-isopropoxy-6-nitropyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxy-6-nitropyridine involves the reaction of pyridine derivatives with appropriate reagents. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings but on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-isopropoxy-6-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-Cyclopropoxy-2-isopropoxy-6-nitropyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-6-nitropyridine involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-6-isopropoxy-2-nitropyridine: Similar in structure but with different positions of the isopropoxy and nitro groups.
Other Nitro Compounds: Compounds with nitro groups attached to aromatic rings, which exhibit similar chemical reactivity.
Uniqueness
3-Cyclopropoxy-2-isopropoxy-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other nitro compounds .
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)16-11-9(17-8-3-4-8)5-6-10(12-11)13(14)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
PPSZPFPZHNGCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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